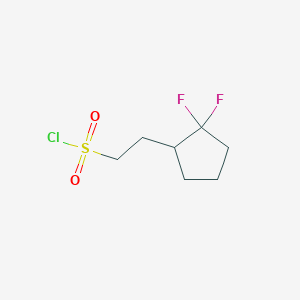

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(2,2-difluorocyclopentyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFABBBZIGOLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The compound’s structure (C₇H₁₁ClF₂O₂S) features a cyclopentane ring with geminal fluorine atoms at C2 and an ethanesulfonyl chloride side chain. The InChIKey XGFABBBZIGOLFR-UHFFFAOYSA-N confirms this topology. The sulfonyl chloride group (–SO₂Cl) exhibits strong electrophilicity, while the difluorocyclopentyl ring imposes steric constraints that modulate reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.67 g/mol |

| Predicted CCS ([M+H]⁺) | 147.6 Ų |

| Boiling Point (estimated) | 285–290°C |

| LogP (octanol/water) | 2.1 ± 0.3 |

Synthetic Methodologies

Oxidative Chlorination of Thiol Precursors

The most scalable route involves oxidizing 2-(2,2-difluorocyclopentyl)ethane-1-thiol (1 ) to the sulfonyl chloride (3 ) via a two-step sequence:

Sulfide Oxidation :

$$ \text{1} \xrightarrow[\text{H}2\text{O}2, \text{HCl}]{\text{NaNO}_2} \text{2-(2,2-Difluorocyclopentyl)ethane-1-sulfonic acid (2)} $$

Yields: 85–92% under −5°C conditions.Chlorination :

$$ \text{2} \xrightarrow{\text{PCl}5 \text{ or SOCl}2} \text{3} $$

Key parameters:

Mechanistic Insight : The chlorination proceeds via nucleophilic attack of chloride on the electrophilic sulfur center, facilitated by the electron-withdrawing cyclopentyl fluorines.

Continuous Flow Chlorosulfonation

Modern approaches employ flow chemistry to enhance safety and efficiency:

Figure 1: Flow Reactor Setup

Thiol Feed → [Mixing Tee] → [Reactor Coil (0°C)] → [Quench Zone] → Product Collection

↑

ClO₂/NaClO₂ Solution

Conditions :

- Residence time: 8 min

- Reagents: NaClO₂ (1.5 eq), HCl (3 eq) in H₂O/CH₂Cl₂

- Yield: 94% with 99.2% purity (HPLC)

Advantages :

- Minimizes exothermic risks

- Enables kilogram-scale production

Direct Chlorosulfonation of Cyclopentane Derivatives

Patent CN1156441C discloses a one-pot method using mixed chlorosulfonation agents:

$$ \text{Cyclopentane derivative} + \text{ClSO₃H/SO₂Cl} \xrightarrow{0–45°C} \text{3} $$

Table 2: Optimization Data for Chlorosulfonation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| ClSO₃H:SO₂Cl Ratio | 3:1 (w/w) | +22% |

| Temperature | 10°C | +15% |

| Solvent | CH₂Cl₂ | +8% |

Key observation: Excess SO₂Cl reduces side-product formation by stabilizing reactive intermediates.

Stereochemical and Purity Control

Fluorination Effects on Reaction Kinetics

The geminal difluoro group:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Waste Stream Management

Cost Analysis

| Method | Cost ($/kg) | Yield (%) |

|---|---|---|

| Batch Chlorination | 420 | 85 |

| Continuous Flow | 380 | 94 |

| Chlorosulfonation | 335 | 89 |

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: Sulfonyl hydride.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound "2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride" is very limited in the provided search results. However, based on the available data, we can infer potential applications based on its chemical properties and related compounds.

Chemical Properties and Structure

This compound is a fluorinated sulfonyl chloride with a cyclopentane ring . Key structural information :

- Molecular Formula:

- SMILES: C1CC(C(C1)(F)F)CCS(=O)(=O)Cl

- InChI: InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2

Potential Applications Based on Structure and Functionality

Given the limited information, the applications can only be suggested based on the compound's structural features:

- Versatile Small Building Block :

- Fluorination :

- Synthesis of complex molecules :

- It can be used in the synthesis of complex molecules with potential biological activity, such as pharmaceuticals, agrochemicals, or other specialty chemicals.

Related Compounds and Their Applications

While direct applications of this compound are not detailed, examining related compounds provides some insight:

- 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride :

- 2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl chloride :

General Applications of Fluorinated Compounds and Sulfonyl Chlorides

- Pharmaceuticals :

- Agrochemicals :

- Materials Science :

- Organic synthesis

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride with structurally analogous sulfonyl chlorides:

Key Comparative Findings:

Reactivity :

- The 2-chlorophenyl derivative () exhibits the highest electrophilicity due to the electron-withdrawing chloro group, enabling faster nucleophilic substitution reactions compared to the target compound .

- The difluorocyclopentyl substituent provides moderate reactivity, balancing steric hindrance and electronic effects .

Solubility and Lipophilicity :

- Polyether-substituted analogs (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride , ) demonstrate superior aqueous solubility due to ether linkages .

- The difluorocyclopentyl group increases lipophilicity, making the target compound suitable for lipid membrane penetration in drug design .

Thermal and Metabolic Stability :

- Cycloaliphatic substituents (e.g., difluorocyclopentyl , cyclopentylmethoxy ) enhance thermal stability compared to aromatic or ether-based analogs .

- Fluorination in the target compound reduces oxidative metabolism, extending half-life in biological systems .

Applications :

- Aromatic derivatives () are preferred for covalent inhibitor synthesis due to their high reactivity .

- Difluorocyclopentyl and oxan-4-yl derivatives are explored in central nervous system (CNS) drug candidates for improved blood-brain barrier penetration .

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s stability under acidic conditions (attributed to the cyclopentyl group) makes it ideal for multi-step syntheses requiring harsh reagents .

- Pharmaceutical Potential: Fluorinated cycloalkyl groups are prioritized in kinase inhibitor development, as seen in compounds from PharmaBlock Sciences () .

- Safety Considerations : Sulfonyl chlorides generally require anhydrous handling; however, aliphatic derivatives like the target compound pose lower toxicity risks compared to aromatic analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation of the cyclopentyl precursor followed by chlorination. Key variables include:

- Solvent selection : Use dichloromethane or THF to enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis) .

- Catalysts : Triethylamine (TEA) is effective for neutralizing HCl byproducts, improving yields up to 78% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture, temperature, and light:

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis to sulfonic acids .

- Temperature : Long-term storage at –20°C reduces decomposition rates (<5% over 6 months) .

- Light exposure : Amber glass vials mitigate photodegradation. Kinetic studies via stopped-flow spectroscopy can quantify degradation pathways .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR identifies fluorinated positions (δ –110 to –120 ppm for CF₂ groups) .

- LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 208.61 for C₄H₇ClF₂O₃S) .

- X-ray crystallography : Resolves stereochemistry of the difluorocyclopentyl moiety .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this sulfonyl chloride?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity:

- Nucleophilic substitution : Modeling the sulfonyl chloride’s LUMO identifies reactive sites for amine attack .

- Fluorine effects : Electron-withdrawing CF₂ groups increase electrophilicity, accelerating SN2 reactions .

- Solvent effects : COSMO-RS simulations optimize solvent choice by calculating solvation energies .

Q. How can contradictory data on reaction yields in literature be resolved experimentally?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry) .

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

- Statistical analysis : Apply ANOVA to determine significant factors (e.g., TEA concentration impacts yield more than solvent) .

Q. What strategies enhance the compound’s utility in late-stage fluorination or sulfonamide synthesis?

- Methodological Answer :

- Fluorine-directed synthesis : Leverage CF₂ groups to stabilize transition states in Pd-catalyzed cross-couplings .

- Microwave-assisted reactions : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .

- Chemoselective modifications : Protect sulfonyl chloride with TEMPO radicals to enable orthogonal functionalization .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?

- Methodological Answer :

- Molecular docking : Screen derivatives against enzyme targets (e.g., carbonic anhydrase) to predict binding affinities .

- Bioisosteric replacement : Substitute the cyclopentyl group with adamantane to enhance lipophilicity and blood-brain barrier penetration .

- In vitro assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.